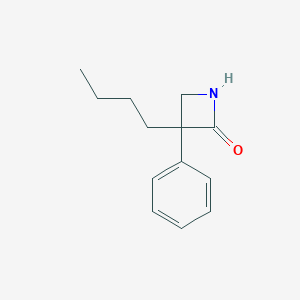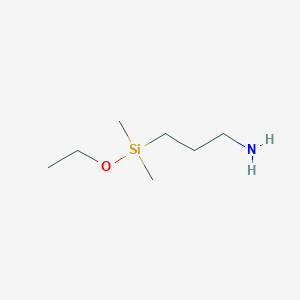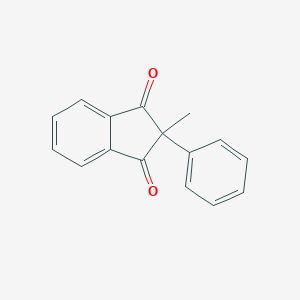![molecular formula C28H18 B101243 Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene CAS No. 17938-63-5](/img/structure/B101243.png)
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, also known as HCOT, is a complex organic compound that has attracted significant attention from researchers due to its unique structure and potential applications in various fields. HCOT is a polycyclic aromatic hydrocarbon that consists of 13 fused rings, making it one of the largest known polycyclic aromatic compounds.
Mécanisme D'action
The mechanism of action of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is not fully understood, but it is believed to involve the interaction of this compound with cellular membranes and proteins. This compound has been shown to have a high affinity for lipid membranes, which may play a role in its potential as a drug delivery system. This compound has also been shown to interact with proteins, including enzymes and receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its potential as an antioxidant. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent. This compound has been shown to have cytotoxic effects on cancer cells, which may contribute to its potential as a therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has several advantages for lab experiments, including its unique structure, high thermal stability, and potential applications in various fields. However, this compound also has several limitations, including its complex synthesis method, low solubility in common solvents, and potential toxicity.
Orientations Futures
There are several future directions for research on Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene, including the development of new synthesis methods, the investigation of its potential as a drug delivery system, and the exploration of its potential therapeutic effects for the treatment of various diseases. Other future directions include the investigation of the potential environmental impact of this compound and the development of new materials based on the structure of this compound.
Conclusion
In conclusion, this compound is a complex organic compound that has potential applications in various fields, including materials science, organic electronics, and biomedical research. This compound has unique properties due to its structure, and its potential as a drug delivery system and therapeutic agent has attracted significant attention from researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene is a complex process that involves multiple steps. The most commonly used method for the synthesis of this compound is through the Diels-Alder reaction between 1,3,5-triphenylbenzene and 1,2,4,5-tetraphenylbenzene. This reaction leads to the formation of a cycloadduct, which is then subjected to a series of chemical reactions, including dehydrogenation, oxidation, and reduction, to produce this compound. Other methods for the synthesis of this compound include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Applications De Recherche Scientifique
Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene has potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and electronic conductivity. In organic electronics, this compound has been used as a semiconducting material for the development of organic light-emitting diodes and organic field-effect transistors. In biomedical research, this compound has been investigated for its potential as a drug delivery system and as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
17938-63-5 |
|---|---|
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25,27H |
Clé InChI |
REHJINUXVALHSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47 |
SMILES canonique |
C1=CC=C2C(=C1)C3C4C5=CC=CC=C5C(=C2C6=CC=CC=C36)C7=CC=CC=C47 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
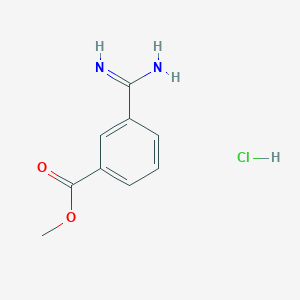
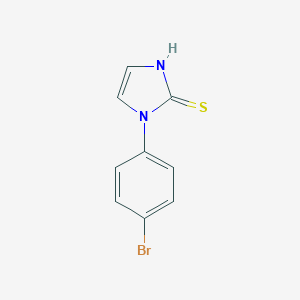
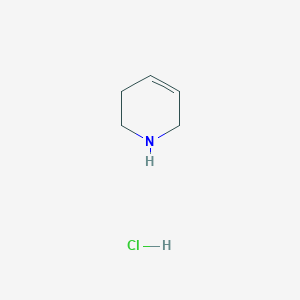
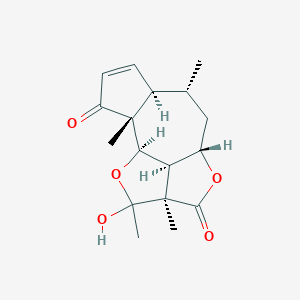
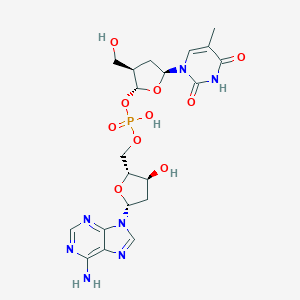
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)


